molecular formula C21H24N4O3 B2573338 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide CAS No. 2034378-99-7

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide

Cat. No.: B2573338
CAS No.: 2034378-99-7
M. Wt: 380.448
InChI Key: USVLGFZMWFQCJU-UHFFFAOYSA-N
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Description

N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide is a complex organic molecule, known for its structural intricacies and significant potential in various fields of scientific research. This compound is characterized by its fused pyrrolo-pyridine ring system, morpholine moiety, and benzamide backbone, which collectively contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide typically involves multi-step organic reactions. One possible route includes:

  • Starting Materials: : The process may begin with commercially available starting materials like 1-methyl-1H-pyrrole-2,3-dione, pyridine derivatives, ethylamine, and 4-morpholinobenzoyl chloride.

  • Step-by-Step Synthesis

    • Formation of Pyrrolo[2,3-c]pyridine Core: : A condensation reaction between 1-methyl-1H-pyrrole-2,3-dione and a suitable pyridine derivative forms the core structure.

    • Attachment of Ethylamine Group: : This involves nucleophilic substitution, where ethylamine is introduced to form an ethyl linkage.

    • Benzamide Formation: : Reacting the intermediate with 4-morpholinobenzoyl chloride under suitable conditions, like the presence of a base (e.g., triethylamine), results in the final compound.

Industrial Production Methods

In industrial settings, the production of this compound might utilize continuous flow reactors for enhanced yield and purity, ensuring rigorous control over reaction parameters like temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, such as:

  • Oxidation: : Can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: : Possible reduction of the keto group to a hydroxyl group.

  • Substitution: : Electrophilic and nucleophilic substitutions are feasible on the aromatic ring and morpholine nitrogen.

Common Reagents and Conditions

  • Oxidation: : Using reagents like potassium permanganate or Jones reagent.

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Conditions vary depending on the nature of the substituent and target site.

Major Products

The major products formed from these reactions include derivatives with varied substituents, leading to compounds with potentially novel properties and applications.

Scientific Research Applications

Chemistry

N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide serves as a precursor for synthesizing other heterocyclic compounds and is used in studying reaction mechanisms and kinetics.

Biology

In biological research, this compound might be employed in studying enzyme inhibition, receptor binding, or as a probe in biochemical assays.

Medicine

Its structural attributes make it a candidate for pharmaceutical development, particularly in designing drugs targeting specific enzymes or receptors.

Industry

Used in material science for developing advanced polymers and in the agrochemical industry as a potential intermediate for herbicides or pesticides.

Mechanism of Action

The precise mechanism of action for N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide can vary based on its application. Generally, it may:

  • Interact with Enzymes: : Binding to active sites, inhibiting enzyme activity.

  • Target Receptors: : Engaging with cellular receptors to modulate signaling pathways.

Molecular Targets and Pathways

It may target kinases, proteases, or GPCRs, influencing pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Unique Aspects

Compared to other compounds with similar structures, it boasts unique reactivity due to the combined presence of a pyrrolo[2,3-c]pyridine core and morpholine ring, potentially offering enhanced binding affinity or specificity in biological systems.

Similar Compounds

  • N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-methoxybenzamide: : Similar core structure but with a methoxy group.

  • N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-aminobenzamide: : Substitution with an amino group on the benzamide.

This exploration highlights the versatility and potential of N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide, spanning diverse fields from chemistry and biology to industrial applications. It stands as a testament to the intricate dance of atoms that fuels scientific discovery and innovation.

Biological Activity

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C21H21N5O3
  • Molecular Weight : 391.4 g/mol
  • Functional Groups : It contains a pyrrolopyridine moiety and a morpholinobenzamide structure, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly within the bromodomain and extraterminal (BET) domain family of proteins. BET inhibitors have been shown to modulate gene expression by disrupting the interaction between acetylated histones and BET proteins, leading to altered transcriptional regulation.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

Compound Name Structural Features Biological Activity
1-Methylpyrrolo[2,3-c]pyridineLacks methylthio groupAnticancer
N-(4-Methylbenzoyl)-2-thiophenecarboxamideDifferent aromatic ringAntimicrobial
7-Oxo-pyrrolo[2,3-c]pyridine derivativesSimilar core structureInhibitors of BET proteins

The presence of the pyrrolopyridine core in this compound enhances its potential for anticancer activity by inhibiting BET proteins involved in oncogenic transcriptional programs .

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds related to this class:

  • Antiproliferative Activity : In vitro studies demonstrated that tetrahydroquinoline-based PROTACs (proteolysis-targeting chimeras), which share structural similarities with our compound, exhibited significant antiproliferative effects against leukemia cell lines (MV4;11 and HL60), with half-maximal effective concentrations (EC50) in the nanomolar range .
  • Selectivity for Bromodomains : A study reported that certain derivatives showed greater than 100-fold selectivity for BRD4 BD2 over BRD4 BD1, suggesting that modifications in the structure could enhance target specificity .
  • Clinical Development : Compounds with similar structures have progressed into clinical trials, demonstrating promising results in oncology settings. For instance, ABBV-075 (Mivebresib), a BET inhibitor derived from pyrrolopyridine scaffolds, has shown efficacy in preclinical models and is under investigation for various cancers .

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-23-9-6-16-7-10-25(21(27)19(16)23)11-8-22-20(26)17-2-4-18(5-3-17)24-12-14-28-15-13-24/h2-7,9-10H,8,11-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVLGFZMWFQCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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